molecular formula C9H6ClF3 B3031887 2-Chloro-5-(trifluoromethyl)styrene CAS No. 828267-49-8

2-Chloro-5-(trifluoromethyl)styrene

Cat. No.: B3031887
CAS No.: 828267-49-8
M. Wt: 206.59 g/mol
InChI Key: BMLFZKHZAPQTAE-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)styrene is an organic compound with the molecular formula C9H6ClF3. It is also known by its IUPAC name, 1-chloro-4-(trifluoromethyl)-2-vinylbenzene . This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a styrene backbone. It is a liquid at room temperature and is used in various chemical synthesis processes due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)styrene typically involves the reaction of 3,5-dichlorobromobenzene with trifluoroacetophenone under basic conditions. The reaction proceeds through a substitution reaction with an organic fluorine reagent, followed by a Wittig reaction to form the vinyl group . The reaction conditions often involve the use of tert-butyl lithium in tetrahydrofuran at low temperatures, followed by the addition of N-methoxy-N-methyl-2,2,2-trifluoroacetamide .

Industrial Production Methods

For industrial-scale production, the method described above is adapted to ensure high yield and cost-effectiveness. The process is designed to be environmentally friendly, avoiding the use of noble metal catalysts and utilizing readily available raw materials .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)styrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles.

    Polymerization: The compound can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.

    Polymerization: Catalysts such as free radicals or transition metals are often employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Addition Reactions: Products include halogenated or hydrogenated derivatives.

    Polymerization: The resulting polymers have applications in materials science and engineering.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)styrene is used in various scientific research applications:

Mechanism of Action

The mechanism by which 2-Chloro-5-(trifluoromethyl)styrene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-vinylbenzotrifluoride
  • 1-Chloro-2-ethenyl-4-(trifluoromethyl)benzene

Uniqueness

2-Chloro-5-(trifluoromethyl)styrene is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the styrene backbone. This unique structure imparts distinct reactivity and stability, making it valuable in specialized chemical synthesis processes .

Properties

IUPAC Name

1-chloro-2-ethenyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLFZKHZAPQTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466139
Record name Benzene, 1-chloro-2-ethenyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828267-49-8
Record name Benzene, 1-chloro-2-ethenyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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